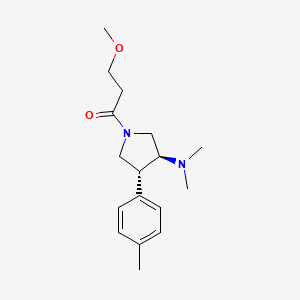

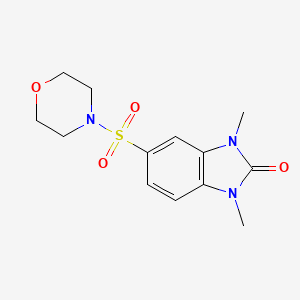

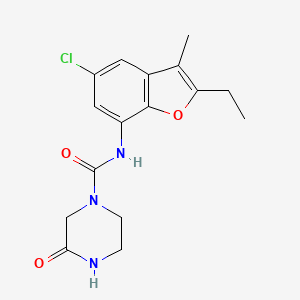

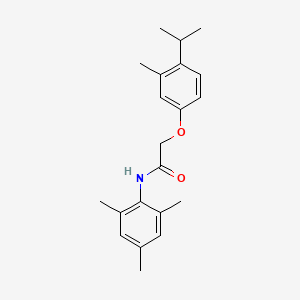

![molecular formula C14H19N3O2 B5663984 1-cycloheptyl-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5663984.png)

1-cycloheptyl-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-cycloheptyl-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a complex organic compound. It is a derivative of pyrazolo[3,4-b]pyridine , which is a class of compounds known for their various biological activities.

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazolo[3,4-b]pyridine derivatives are typically synthesized using various strategies . These methods are systematized according to the method to assemble the pyrazolopyridine system .

Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has shown potential in antibacterial applications . Its structure is conducive to acting as an intermediate in the synthesis of molecules with antibacterial properties . This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.

Enzyme Inhibition

It has been identified as an inhibitor of certain enzymes, such as carbonic anhydrase . This enzyme plays a role in various physiological processes, and inhibitors can be used to treat conditions like glaucoma, epilepsy, and mountain sickness.

Cancer Research

Derivatives of this compound have been explored for their cytotoxic activities against various cancer cell lines. They have shown promise in inhibiting cell proliferation, which is a key step in cancer treatment strategies .

Computational Chemistry

The compound is used in computational chemistry for the design of new therapeutics. It serves as a model for simulating biological interactions and predicting the efficacy of new drugs .

Green Chemistry

In the field of green chemistry , this compound is of interest due to its potential to be synthesized through environmentally friendly methods. It can be used to develop sustainable practices in chemical synthesis .

Material Science

Lastly, in material science , the compound’s derivatives could be used to create new materials with specific properties, such as conductivity or luminescence, which have applications in electronics and photonics .

Mecanismo De Acción

Mode of Action

It has been suggested that its mechanism of action involves covalent modification of rgs4, a regulator of g-protein signaling . This modification likely causes steric hindrance with the all-helical domain of the Galpha substrate .

Biochemical Pathways

Given its suggested interaction with rgs4, it may influence g protein-coupled receptor (gpcr) signaling pathways .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its potential interaction with RGS4, it may influence cellular processes regulated by GPCRs. More research is needed to confirm this and to understand the full range of its effects .

Propiedades

IUPAC Name |

1-cycloheptyl-4-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-9-8-11(18)15-13-12(9)14(19)16-17(13)10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJCELSLFBZRFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)NN2C3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5663901.png)

![2-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5663912.png)

![{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5663915.png)

![1,9-dimethyl-4-(2H-tetrazol-2-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5663926.png)

![N,N-dimethyl-4-{3-oxo-3-[(1S*,5R*)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}aniline](/img/structure/B5663932.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5663946.png)

![N'-[(3S*,4R*)-1-(4-chloro-2-methylbenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5663958.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5663974.png)

![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5663996.png)